Trans-4-cyanocyclohexanecarboxylic acid
Overview
Description
Trans-4-cyanocyclohexanecarboxylic acid is an organic compound with the molecular formula C8H11NO2 It is a derivative of cyclohexane, featuring a cyano group (-CN) and a carboxylic acid group (-COOH) attached to the cyclohexane ring in a trans configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
Trans-4-cyanocyclohexanecarboxylic acid can be synthesized through several methods. One common approach involves the reaction of 4-cyanocyclohexanone with a suitable reagent to introduce the carboxylic acid group. This reaction typically requires specific catalysts and controlled conditions to ensure the trans configuration of the product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical processes that optimize yield and purity. These methods may include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to achieve efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
Trans-4-cyanocyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in trans-4-aminocyclohexanecarboxylic acid.
Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary based on the desired product, with temperature, pressure, and solvent choice playing crucial roles .
Major Products Formed
Major products formed from these reactions include trans-4-aminocyclohexanecarboxylic acid, various substituted cyclohexane derivatives, and oxidized products with different functional groups .
Scientific Research Applications
Trans-4-cyanocyclohexanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It is involved in the development of drugs targeting specific pathways and receptors.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of trans-4-cyanocyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. These interactions are crucial for its role in various chemical and biological processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to trans-4-cyanocyclohexanecarboxylic acid include:
Trans-4-aminocyclohexanecarboxylic acid: A derivative with an amine group instead of a cyano group.
Trans-4-hydroxycyclohexanecarboxylic acid: A compound with a hydroxyl group in place of the cyano group.
Trans-4-methylcyclohexanecarboxylic acid: Featuring a methyl group instead of the cyano group.
Uniqueness
This compound is unique due to its cyano group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various complex molecules and a versatile compound in scientific research .
Properties
IUPAC Name |
4-cyanocyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c9-5-6-1-3-7(4-2-6)8(10)11/h6-7H,1-4H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJZWYCAIEUYAIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C#N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50435944 | |
Record name | Trans-4-cyanocyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50435944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15177-68-1, 4848-16-2 | |
Record name | Trans-4-cyanocyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50435944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TRANS-4-CYANOCYCLOHEXANECARBOXYLIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-cyanocyclohexane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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